![molecular formula C8H8BNO2 B579326 [2-(Cyanomethyl)phenyl]boronic acid CAS No. 16538-46-8](/img/structure/B579326.png)
[2-(Cyanomethyl)phenyl]boronic acid
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Description
“[2-(Cyanomethyl)phenyl]boronic acid” is a chemical compound with the molecular formula NCC6H4B(OH)2
. It has a molecular weight of 146.94
.
Synthesis Analysis
The primary method for the synthesis of boronic acids, including “[2-(Cyanomethyl)phenyl]boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “[2-(Cyanomethyl)phenyl]boronic acid” is represented by the linear formulaNCC6H4B(OH)2
. The compound has a molecular weight of 146.94
. Chemical Reactions Analysis
“[2-(Cyanomethyl)phenyl]boronic acid” can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a source of a phenyl group . It can also be employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones .Physical And Chemical Properties Analysis
“[2-(Cyanomethyl)phenyl]boronic acid” is a compound with a molecular weight of146.94
. It has a melting point of 240 °C (dec.)
.
Future Directions
The use of boronic acids, including “[2-(Cyanomethyl)phenyl]boronic acid”, in Suzuki–Miyaura (SM) cross-coupling reactions is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Future directions for these fields include achieving target selectivity and minimizing related toxicity .
properties
IUPAC Name |
[2-(cyanomethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWXFAMBRLCXFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyanomethyl)phenyl]boronic acid |
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